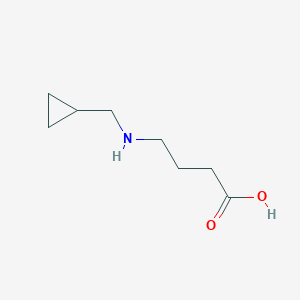
4-((Cyclopropylmethyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Cyclopropylmethyl)amino)butanoic acid is an organic compound that features a cyclopropylmethyl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopropylmethyl)amino)butanoic acid typically involves the reaction of cyclopropylmethylamine with a suitable butanoic acid derivative. One common method is the reductive amination of 4-oxobutanoic acid with cyclopropylmethylamine under reducing conditions, often using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-((Cyclopropylmethyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxobutanoic acid derivatives, while reduction can produce 4-hydroxybutanoic acid derivatives.
Scientific Research Applications
4-((Cyclopropylmethyl)amino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of cyclopropylmethyl groups on biological activity.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Cyclopropylmethyl)amino)butanoic acid involves its interaction with specific molecular targets. The cyclopropylmethyl group can influence the compound’s binding affinity and selectivity for these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid: A simpler analog without the cyclopropylmethyl group.
Cyclopropylmethylamine: Lacks the butanoic acid moiety.
Uniqueness
The presence of both the cyclopropylmethyl group and the butanoic acid backbone in 4-((Cyclopropylmethyl)amino)butanoic acid makes it unique. This combination can result in distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-(cyclopropylmethylamino)butanoic acid |
InChI |
InChI=1S/C8H15NO2/c10-8(11)2-1-5-9-6-7-3-4-7/h7,9H,1-6H2,(H,10,11) |
InChI Key |
ZLOJLMZNHWLVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343813.png)
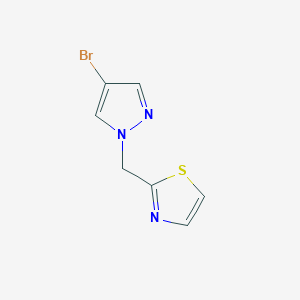
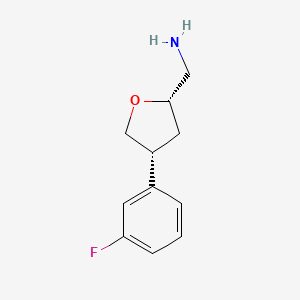
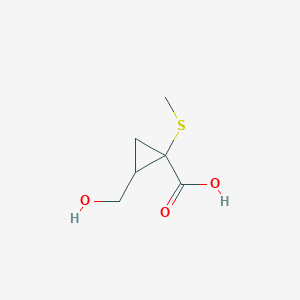
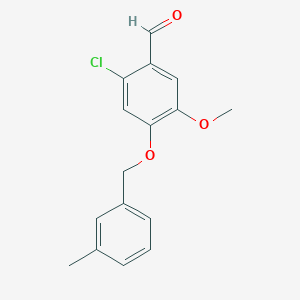
![3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide](/img/structure/B13343829.png)


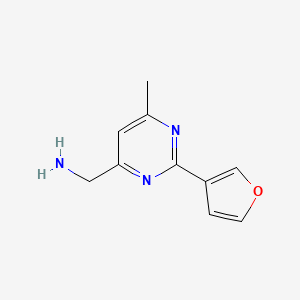
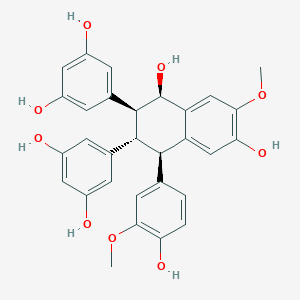


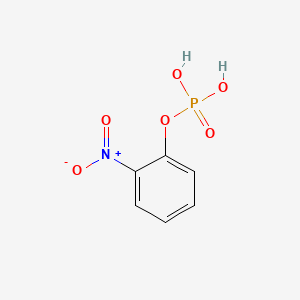
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
